Mecamylamine

描述

属性

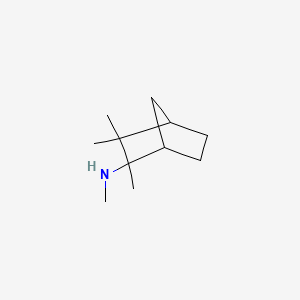

IUPAC Name |

N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZQPCYWPFTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023240 | |

| Record name | Mecamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.24e-01 g/L | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-40-2 | |

| Record name | Mecamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecamylamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecamylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mecamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecamylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Mecamylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mecamylamine's Mechanism of Action as a Noncompetitive Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecamylamine is a well-characterized, non-selective, and noncompetitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its ability to cross the blood-brain barrier has established it as an invaluable tool in neuroscience for investigating the roles of central nAChRs in a multitude of physiological and pathological processes.[1][3][4] This guide provides a detailed examination of this compound's core mechanism of action, focusing on its properties as an open-channel blocker. It synthesizes quantitative data, outlines key experimental protocols, and visualizes the complex interactions and pathways involved. This compound primarily functions by physically occluding the nAChR ion channel pore when the receptor is in its open, agonist-bound conformation. This "use-dependent" blockade leads to a "trapping" mechanism, where the antagonist becomes lodged within the closed channel, resulting in a prolonged, voltage-dependent inhibition of cholinergic signaling.[4][5]

Core Mechanism of Action: Open-Channel Blockade and Trapping

This compound's antagonism is not a result of competing with acetylcholine (ACh) or other agonists for their binding sites on the receptor.[6] Instead, it exerts its effect through a noncompetitive mechanism by interacting with a binding site located deep within the ion channel pore of the nAChR.[1][4][7]

The key features of this mechanism are:

-

State-Dependency: this compound preferentially binds to the nAChR when it is in the open conformational state, which is induced by the binding of an agonist like acetylcholine or nicotine (B1678760).[4][5][6] It has a low affinity for the receptor in its resting (closed) state. This is evidenced by the fact that agonist presence is required for significant this compound binding and inhibition.[4][5]

-

Physical Occlusion: Upon entering the open channel, this compound physically obstructs the passage of cations (primarily Na⁺ and Ca²⁺), thereby preventing the depolarization of the cell membrane and the initiation of downstream signaling events.[1][8]

-

Voltage-Dependency: The blockade is voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential.[5][9] This characteristic is consistent with the antagonist binding to a site within the membrane's electric field.[10] Depolarization of the membrane can facilitate the exit of this compound from the channel, leading to a relief of the block.[5]

-

Trapping Mechanism: A crucial aspect of this compound's action is its "trapping." After this compound has bound within the pore, the receptor can transition back to a closed state, effectively trapping the antagonist inside.[4][5] For the block to be relieved, the channel must be reopened by an agonist, and the membrane potential must be favorable (e.g., depolarized) to allow this compound to escape.[5] This leads to a slow recovery from inhibition and a use-dependent pattern of blockade.[5][9]

Quantitative Data on this compound's Antagonism

The inhibitory potency of this compound varies across different nAChR subtypes. The following tables summarize key quantitative metrics from various in vitro studies.

Table 1: Inhibitory Potency (IC₅₀) of this compound on nAChR Subtypes

| nAChR Subtype | Species | Cell System/Assay | Agonist | IC₅₀ Value | Reference |

| Neuronal nAChRs | Rat | Chromaffin Cells | Nicotine | 0.34 µM | [5][11] |

| α3β4 | Human | Xenopus Oocytes | Acetylcholine | ~150 nM | [10] |

| α3β4 | Human | Xenopus Oocytes | Acetylcholine | 640 nM | [8][12] |

| α4β2 | Human | Xenopus Oocytes | Acetylcholine | 2.5 µM | [8][12] |

| α3β2 | Human | Xenopus Oocytes | Acetylcholine | 3.6 µM | [12] |

| α7 | Human | Xenopus Oocytes | Acetylcholine | 6.9 µM | [12] |

Table 2: Binding Affinity (Kᵢ, Kₑ, Bₘₐₓ) of this compound

| Parameter | Preparation | Radioligand | Value | Reference |

| Kᵢ | Rat whole brain membranes | [³H]-mecamylamine | 1.53 ± 0.33 µM | [11][12] |

| Kₑ | Rat whole brain membranes | [³H]-mecamylamine | 1.27 ± 0.18 µM | [4] |

| Bₘₐₓ | Rat whole brain membranes | [³H]-mecamylamine | 2.92 ± 0.93 pM/mg protein | [4] |

Experimental Protocols

The characterization of this compound's noncompetitive antagonism relies on specific in vitro techniques, primarily electrophysiology and radioligand binding assays.

Electrophysiological Assays (Two-Electrode Voltage Clamp)

This protocol is standard for characterizing nAChR antagonists using heterologous expression systems like Xenopus oocytes.[9][13][14]

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). Oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a small recording chamber and continuously perfused with a standard saline solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2-7.4).[13][14] The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording. The membrane is typically held at a potential of -70 mV.[13]

-

Agonist Application: A baseline response is established by applying a concentration of acetylcholine (ACh) that elicits a near-maximal response (e.g., EC₉₀).[13] The agonist is applied for a short duration (e.g., 10-20 seconds) followed by a washout period.

-

Antagonist Application: To determine the IC₅₀, oocytes are pre-incubated with varying concentrations of this compound for a set period (e.g., 5 minutes) before the co-application of the agonist and this compound.[13]

-

Data Analysis: The peak inward current in the presence of this compound is measured and normalized to the control response (agonist alone). The resulting data are plotted against the logarithm of the this compound concentration, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[14]

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Kᵢ) of this compound for nAChRs in native tissue preparations.[4][15][16]

-

Membrane Preparation: Whole rat brains are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[15] The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a final assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.[4]

-

Competition Binding Assay: The assay is conducted in a 96-well plate format. Each well contains a fixed concentration of radioligand (e.g., 100 nM [³H]-mecamylamine), the membrane preparation (e.g., 140-160 µg protein), and a range of concentrations of unlabeled ("cold") this compound.[4]

-

Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[4][15]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethylenimine) to trap the membranes with bound radioligand.[4][15] The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation spectroscopy.[4]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 500 µM) and subtracted from total binding to yield specific binding.[4] The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.[15]

Visualizations: Pathways and Processes

Mechanism of Action: Open-Channel Block and Trapping

The following diagram illustrates the sequential states of the nAChR during this compound inhibition.

Caption: Logical workflow of this compound's open-channel block and trapping mechanism at the nAChR.

Impact on Downstream nAChR Signaling

Activation of nAChRs, particularly those with high Ca²⁺ permeability like the α7 subtype, triggers intracellular signaling cascades. This compound's blockade prevents these downstream effects.[17][18]

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid relief of block by this compound of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The acetylcholine receptor of the neuromuscular junction recognizes this compound as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonist activities of this compound and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Deep Dive into the Stereoisomers of Mecamylamine: A Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has a rich history, initially as an antihypertensive agent and more recently as a tool in neuroscience research and a potential therapeutic for central nervous system (CNS) disorders.[1][2][3][4][5] Commercially available as a racemic mixture, this compound is composed of two stereoisomers, (S)-(+)-mecamylamine and (R)-(-)-mecamylamine, which exhibit distinct and clinically relevant pharmacological profiles. This technical guide provides an in-depth analysis of the pharmacological properties of these stereoisomers, focusing on their differential interactions with nAChR subtypes, and presents key experimental methodologies for their evaluation. The nuanced differences in their activity underscore the importance of stereochemistry in drug design and development for targeting the cholinergic system.

Introduction: The Significance of this compound and its Stereochemistry

This compound's ability to cross the blood-brain barrier allows it to act on nAChRs in the CNS, making it a valuable agent for studying the role of these receptors in various physiological and pathological processes.[1][3] Its use has been explored in addiction, mood disorders, and cognitive impairment.[1][5] The pharmacological actions of this compound are primarily attributed to its non-competitive and voltage-dependent antagonism of neuronal nAChRs.[6] However, research has revealed that the two enantiomers of this compound possess unique pharmacological characteristics, with (S)-(+)-mecamylamine emerging as a particularly interesting candidate for therapeutic development due to its distinct profile at α4β2 nAChRs and a potentially improved side-effect profile.[1][6]

Comparative Pharmacology of (S)- and (R)-Mecamylamine

The stereoisomers of this compound display significant differences in their interaction with various nAChR subtypes, particularly the α4β2 subtype, which exists in two stoichiometries with differing sensitivities to agonists.

Differential Effects at α4β2 Nicotinic Acetylcholine Receptors

The α4β2 nAChR subtype is a key target for understanding nicotine (B1678760) addiction and has been implicated in mood and cognitive functions. This receptor can assemble into two different stoichiometries, a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform.[1] The stereoisomers of this compound interact differently with these isoforms:

-

(S)-(+)-Mecamylamine (TC-5214): This enantiomer is a more potent inhibitor of the low-sensitivity (LS) α4β2 nAChRs.[7] Intriguingly, it acts as a positive allosteric modulator at the high-sensitivity (HS) α4β2 nAChRs, meaning it can enhance the receptor's response to an agonist.[1][7][8] This dual action is a key differentiator from its counterpart.

-

(R)-(-)-Mecamylamine: In contrast, the (R)-isomer acts as a non-competitive inhibitor of both the high- and low-sensitivity α4β2 nAChR isoforms.[7][8]

This differential pharmacology is highlighted by the slower dissociation rate of (S)-(+)-mecamylamine from α4β2 and α3β4 receptors compared to the (R)-(-)-enantiomer.[2][6]

Interaction with Other Neuronal and Muscle nAChR Subtypes

While the most pronounced stereoselectivity is observed at the α4β2 subtype, differences exist at other nAChRs:

-

Neuronal nAChRs (α3β4, α3β2, α7): While one study reported little difference in the 50% inhibition concentration values for a given receptor subtype between the enantiomers, it did note significant differences in their off-rates.[6] Specifically, (S)-(+)-mecamylamine dissociates more slowly from α3β4 receptors.[6]

-

Muscle-type nAChRs: Muscle-type receptors appear to be more sensitive to (R)-(-)-mecamylamine than to (S)-(+)-mecamylamine.[1][6] This suggests that (S)-(+)-mecamylamine may have a wider therapeutic window with a reduced risk of side effects related to neuromuscular blockade.[6]

Functional and Behavioral Implications

The distinct molecular pharmacology of the this compound stereoisomers translates to different in vivo effects. Preclinical studies have shown that (S)-(+)-mecamylamine (TC-5214) exhibits more potent and efficacious antidepressant and anxiolytic effects in animal models compared to the (R)-(-)-enantiomer and the racemic mixture.[9] Furthermore, (S)-(+)-mecamylamine appears to have a better safety profile, with a larger margin between therapeutic effects and side effects like ptosis, tremors, and immobility in mice.[9]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound stereoisomers with nAChR subtypes. It is important to note that while some studies describe qualitative differences, precise comparative IC50 or Ki values across all subtypes are not always available in a single publication.

Table 1: Comparative Inhibitory Potency (IC50) of this compound Stereoisomers

| Receptor Subtype | (S)-(+)-Mecamylamine (IC50) | (R)-(-)-Mecamylamine (IC50) | Racemic this compound (IC50) | Reference |

| Human α4β2 (Low-Sensitivity) | More effective inhibitor | Less effective inhibitor | - | [7] |

| Human α3β4 | No significant difference in IC50 | No significant difference in IC50 | - | [6] |

| Human α3β2 | No significant difference in IC50 | No significant difference in IC50 | - | [6] |

| Human α7 | No significant difference in IC50 | No significant difference in IC50 | - | [6] |

| Mouse Muscle-type | Less sensitive | More sensitive | - | [6] |

Note: Specific numerical values for IC50 are not consistently provided in the referenced abstracts. The table reflects the reported relative potencies.

Table 2: Dissociation Kinetics of this compound Stereoisomers

| Receptor Subtype | (S)-(+)-Mecamylamine Dissociation Rate | (R)-(-)-Mecamylamine Dissociation Rate | Reference |

| Human α4β2 | Slower | Faster | [2][6] |

| Human α3β4 | Slower | Faster | [2][6] |

Key Experimental Protocols

The characterization of this compound stereoisomers has relied on a variety of in vitro and in vivo experimental techniques.

In Vitro Evaluation of nAChR Function

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This is a cornerstone technique for studying the function of ion channels, including nAChRs.

-

Objective: To measure the inhibitory effects of this compound stereoisomers on acetylcholine (ACh)-evoked currents in oocytes expressing specific human nAChR subtypes.

-

Methodology:

-

RNA Preparation: Synthesize cRNA for the desired nAChR subunits (e.g., α4 and β2) from cDNA templates.

-

Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with the cRNA for the nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Drug Application: Apply acetylcholine (ACh) to the oocyte to evoke an inward current. Once a stable baseline response is established, co-apply ACh with varying concentrations of the this compound stereoisomer.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot concentration-response curves to determine the IC50 values. To assess voltage dependency, repeat the measurements at different holding potentials. To determine off-rates, measure the rate of recovery of the ACh-evoked current after washout of the this compound isomer.[6]

-

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound stereoisomers to nAChRs.

-

Methodology using [3H]imipramine:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., human α4β2).

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to the ion channel of the receptor, such as [3H]imipramine, in the presence of varying concentrations of the unlabeled this compound stereoisomer. The receptor can be stabilized in different conformational states (e.g., resting or desensitized) by including specific agonists or antagonists in the incubation mixture.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the this compound stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50). This can then be used to calculate the inhibitory constant (Ki).[10]

-

In Vivo Behavioral Models

-

Objective: To assess the behavioral effects of this compound stereoisomers, such as their antidepressant and anxiolytic potential.

-

Forced Swim Test (Mouse/Rat):

-

Apparatus: A cylinder filled with water from which the animal cannot escape.

-

Procedure: Administer the this compound stereoisomer or vehicle to the animal. After a set pre-treatment time, place the animal in the water-filled cylinder for a defined period (e.g., 6 minutes).

-

Measurement: Record the duration of immobility during the latter part of the test (e.g., the last 4 minutes). A decrease in immobility time is indicative of an antidepressant-like effect.[9]

-

-

Social Interaction Test (Rat):

-

Apparatus: An open field arena.

-

Procedure: House rats individually for a period before testing. Administer the this compound stereoisomer or vehicle. Place pairs of unfamiliar, weight-matched rats in the arena and record their social interaction behaviors (e.g., sniffing, grooming, following) for a set duration.

-

Measurement: An increase in the time spent in active social interaction is indicative of an anxiolytic-like effect.[9]

-

Visualizing Pathways and Workflows

Signaling and Interaction Diagrams

Caption: Differential effects of this compound stereoisomers on α4β2 nAChR subtypes.

Caption: Workflow for evaluating nAChR modulators using TEVC in Xenopus oocytes.

Conclusion and Future Directions

The pharmacological properties of this compound are not monolithic; they are a composite of the distinct actions of its stereoisomers. (S)-(+)-mecamylamine has emerged as a promising lead compound due to its unique profile as a positive allosteric modulator of high-sensitivity α4β2 nAChRs and a potent inhibitor of low-sensitivity α4β2 nAChRs, coupled with a potentially better safety profile.[1][7][9] This stereochemical nuance is critical for the development of next-generation therapeutics targeting the nicotinic cholinergic system for CNS disorders.

Future research should focus on obtaining more detailed quantitative data (Ki and IC50 values) for both enantiomers across a wider range of nAChR subtypes. Furthermore, elucidating the precise molecular interactions of each isomer within the ion channel of different nAChR subtypes will be crucial for the rational design of more selective and effective drugs. The development of stereospecific synthetic routes will also be essential for the clinical advancement of the more promising enantiomer, (S)-(+)-mecamylamine.[11][12]

References

- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potential therapeutic uses of this compound and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of this compound stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential pharmacologies of this compound enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Interactions between this compound Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A new synthesis and preliminary evaluation of some analogues of this compound – a compound with anti-addiction properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. [PDF] A new synthesis and preliminary evaluation of some analogues of this compound - a compound with anti-addiction properties. | Semantic Scholar [semanticscholar.org]

Mecamylamine's Passage Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecamylamine, a potent non-selective and non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has long been a subject of interest in neuropharmacology. Its ability to traverse the blood-brain barrier (BBB) is a key characteristic that enables its central nervous system effects, making it a valuable tool for research and a candidate for various therapeutic applications targeting the brain.[1][2] This technical guide provides a comprehensive overview of this compound's ability to cross the BBB, detailing its physicochemical properties, quantitative permeability data, the experimental protocols used for its assessment, and the putative mechanisms governing its transport into the brain.

Physicochemical Properties Influencing Blood-Brain Barrier Permeability

The capacity of a molecule to cross the BBB is intrinsically linked to its physicochemical characteristics. This compound possesses a profile that is generally favorable for passive diffusion across the lipid-rich membranes of the brain endothelium.

| Property | Value | Source |

| Molecular Weight | 167.29 g/mol | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.7 | [3] |

| Chemical Structure | Secondary Amine | [3] |

A lower molecular weight (<400-500 Da) and a moderate lipophilicity (LogP between 1 and 3) are generally considered predictive of good BBB penetration via passive diffusion.[4][5] this compound's molecular weight of 167.29 g/mol falls well below this threshold, and its LogP of 2.7 indicates a favorable balance between lipid and aqueous solubility, allowing it to partition into the cell membranes of the BBB without becoming entrapped.[3][4]

Quantitative Analysis of Blood-Brain Barrier Penetration

In Vivo Pharmacokinetic Data (Rat Model)

Following intravenous administration, this compound exhibits rapid clearance from the blood and distribution to various tissues, including the brain.[6] Studies have shown that brain tissue kinetics of this compound are characterized by a swift increase in concentration, reaching a plateau approximately 15 minutes after administration.[6] This rapid uptake underscores its efficient passage across the BBB.

Furthermore, the distribution within the brain is not uniform. Higher concentrations of this compound are observed in regions with a high density of nicotinic acetylcholine receptors, such as the colliculi, hippocampus, and cortex, compared to areas with a lower receptor population like the cerebellum and white matter.[6] This regional distribution highlights the importance of target engagement following BBB penetration.

While precise permeability coefficient (Pe) values from in vitro models like Caco-2 or PAMPA specific to this compound were not found in the literature reviewed, its established central nervous system activity at low doses strongly suggests efficient permeation.[2]

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

Several experimental methodologies are employed to evaluate the BBB permeability of compounds like this compound. While specific protocols detailing the application of these techniques to this compound are not extensively published, the following represent standard approaches in the field.

In Situ Brain Perfusion

This technique allows for the precise control of the composition of the perfusate reaching the brain vasculature, eliminating the influence of peripheral metabolism.

Generalized Protocol:

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.

-

Perfusion: A buffered physiological solution containing a known concentration of this compound is perfused through the carotid artery, replacing the blood supply to one hemisphere of the brain.[7][8][9]

-

Sample Collection: After a set period, the perfusion is stopped, and the brain tissue is collected.

-

Analysis: The concentration of this compound in the brain tissue is quantified using a suitable analytical method, such as gas chromatography-mass spectrometry.[6]

This method allows for the calculation of a brain uptake rate and permeability coefficient.

Experimental Workflow for In Situ Brain Perfusion

Caption: Workflow of the in situ brain perfusion technique.

In Vitro Blood-Brain Barrier Models

Cell-based in vitro models, such as those using Caco-2 cells or primary brain endothelial cells, and non-cell-based models like the Parallel Artificial Membrane Permeability Assay (PAMPA), are high-throughput methods to predict BBB permeability.[10][11][12]

Generalized PAMPA-BBB Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid mixture that mimics the composition of the BBB.[13]

-

Assay Setup: The filter plate is placed in a 96-well plate, creating a donor and acceptor compartment. A solution of this compound is added to the donor wells.

-

Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane.

-

Quantification: The concentration of this compound in both the donor and acceptor wells is measured.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration changes over time.

Workflow for PAMPA-BBB Assay

Caption: Steps involved in the PAMPA-BBB assay.

Mechanism of Transport Across the Blood-Brain Barrier

The transport of this compound across the BBB is thought to be primarily mediated by passive diffusion, driven by its favorable physicochemical properties.

Logical Relationship of Properties to Passive Diffusion

References

- 1. Potential therapeutic uses of this compound and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Short-term pharmacokinetics and brain distribution of this compound as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 10. Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dawn of a New Antihypertensive Era: A Technical Guide to the Discovery and Original Use of Mecamylamine

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, synthesis, and initial clinical application of mecamylamine for the treatment of hypertension. Designed for researchers, scientists, and drug development professionals, this document details the seminal preclinical and clinical research that established this compound as a potent antihypertensive agent in the 1950s.

Introduction: The Quest for Oral Antihypertensive Therapy

Prior to the mid-20th century, the management of severe hypertension was limited and often involved invasive procedures. The discovery of ganglionic blocking agents offered a pharmacological approach, but early compounds were poorly absorbed orally. The development of this compound by scientists at Merck & Co. marked a significant breakthrough, providing a potent and orally active agent for the management of moderately severe to severe essential hypertension and uncomplicated cases of malignant hypertension.[1]

The Discovery and Synthesis of this compound

This compound, chemically known as 3-methylaminoisocamphane hydrochloride, is a secondary amine that was synthesized as part of a research program aimed at developing orally effective ganglionic blocking agents.[2] The original synthesis, a multi-step process, laid the groundwork for its pharmacological investigation.

Experimental Protocol: Original Synthesis of this compound

The synthesis of this compound hydrochloride begins with the reaction of isoborneol (B83184) with nitrous acid to yield nitrosocamphor. This is followed by reduction to the corresponding amino alcohol and subsequent methylation to introduce the methylamino group. The final step involves the replacement of the hydroxyl group with a chlorine atom to yield this compound hydrochloride.

-

Step 1: Nitrosation of Isoborneol: Isoborneol is treated with sodium nitrite (B80452) in the presence of an acid to form nitrosocamphor.

-

Step 2: Reduction of Nitrosocamphor: The nitrosocamphor is then reduced, for example, using sodium in alcohol, to produce 3-aminoisocamphane.

-

Step 3: N-Methylation: The primary amine is methylated using a suitable methylating agent, such as methyl iodide, to yield 3-methylaminoisocamphane.

-

Step 4: Conversion to Hydrochloride Salt: The free base is then treated with hydrochloric acid to form the stable and water-soluble this compound hydrochloride salt.

Preclinical Pharmacology: Establishing Ganglionic Blockade

The antihypertensive effect of this compound is a direct result of its ability to act as a ganglionic blocker. It non-selectively and non-competitively antagonizes the nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[3] This blockade of sympathetic tone leads to vasodilation, reduced cardiac output, and a decrease in blood pressure.

Experimental Protocol: In Vivo Ganglionic Blockade Assay in Anesthetized Dogs

The ganglionic blocking activity of this compound was demonstrated in anesthetized dogs.

-

Animal Model: Mongrel dogs of either sex were anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

-

Blood Pressure Measurement: Arterial blood pressure was continuously monitored via a cannula inserted into a femoral or carotid artery, connected to a pressure transducer.

-

Drug Administration: this compound was administered intravenously.

-

Assessment of Ganglionic Blockade: The efficacy of ganglionic blockade was assessed by observing the inhibition of the pressor response to intravenously administered nicotine (B1678760) or the response to electrical stimulation of the preganglionic sympathetic nerve trunk. A reduction or abolition of these responses following this compound administration indicated effective ganglionic blockade.

Original Clinical Use for Hypertension

Introduced in the 1950s, this compound was a cornerstone in the treatment of severe hypertension. Its reliable oral absorption and potent hypotensive effects provided a much-needed therapeutic option for patients with otherwise uncontrollable high blood pressure.

Clinical Trial Design and Patient Population (1950s)

Early clinical trials with this compound focused on patients with severe and malignant hypertension, often with end-organ damage. These studies were typically open-label, dose-escalation trials to determine efficacy and tolerability.

-

Patient Selection: Patients with a diagnosis of moderately severe, severe, or malignant hypertension, often refractory to other available treatments, were enrolled.

-

Treatment Protocol: Treatment was initiated with a low dose of this compound (e.g., 2.5 mg twice daily). The dosage was then gradually increased every few days until a desired blood pressure response was achieved or limiting side effects occurred. Doses were individualized and could range from 25 to 90 mg per day in divided doses.[1][4]

-

Blood Pressure Monitoring: Blood pressure was measured regularly in both the supine and standing positions to assess the degree of orthostatic hypotension, a common effect of ganglionic blockade.

Quantitative Data from Early Clinical Trials

The following tables summarize the quantitative data on the efficacy and side effects of this compound from key clinical studies conducted in the 1950s.

| Table 1: Antihypertensive Efficacy of this compound in Early Clinical Trials | |||

| Study (Year) | Patient Population | Mean Daily Dose (mg) | Mean Blood Pressure Reduction (mmHg) |

| Ford & Moyer (1956) | Severe Hypertension | 20 (oral) | Approx. 20 (Mean Arterial Pressure) |

| Moyer et al. (1955) | Severe Hypertension | 25-100 | Significant reduction in both systolic and diastolic pressure |

| Smirk (1956) | Severe and Malignant Hypertension | Individually titrated | Effective control of blood pressure in the majority of patients |

| Table 2: Incidence of Side Effects in Early this compound Trials for Hypertension | |

| Side Effect | Reported Incidence |

| Postural Hypotension | Very Common |

| Constipation | Common |

| Dry Mouth | Common |

| Blurred Vision | Common |

| Urinary Retention | Less Common |

| Ileus | Rare but serious |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound at the autonomic ganglion.

Caption: Workflow of an early clinical trial for this compound in hypertension.

Conclusion and Legacy

The discovery and successful clinical application of this compound represented a pivotal moment in the history of hypertension management. It provided a much-needed oral therapy for patients with severe forms of the disease. While its use for hypertension has since been largely superseded by newer agents with more favorable side-effect profiles, the study of this compound has been instrumental in understanding the role of the autonomic nervous system in blood pressure regulation. Furthermore, its ability to cross the blood-brain barrier has led to its investigation in other therapeutic areas, including as an aid for smoking cessation. The legacy of this compound underscores the importance of continued innovation in drug discovery to improve both efficacy and patient tolerability.

References

- 1. This compound (Inversine): an old antihypertensive with new research directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Excretion of this compound after Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Mecamylamine as a Nicotinic Acetylcholine Receptor (nAChR) Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecamylamine is a potent, non-selective, and non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Initially developed as an antihypertensive agent, its ability to cross the blood-brain barrier has led to its use as a research tool and its investigation for various central nervous system (CNS) disorders.[1][2] This technical guide provides a comprehensive overview of this compound's pharmacological profile, including its mechanism of action, quantitative data on its interaction with nAChR subtypes, detailed experimental protocols for its characterization, and a summary of its structure-activity relationships and pharmacokinetics/pharmacodynamics.

Mechanism of Action: Non-Competitive Antagonism

This compound functions as a non-competitive antagonist, primarily through an open-channel block mechanism.[3] Unlike competitive antagonists that bind to the same site as acetylcholine (ACh), this compound binds to a distinct site within the ion channel pore of the nAChR.[1] This action is voltage-dependent and results in a shortening of the channel open time, thereby preventing the influx of cations (Na⁺ and Ca²⁺) that would normally lead to neuronal depolarization.[1][3] Evidence also suggests a "trapping" mechanism, where this compound becomes trapped within the channel after it closes, contributing to its long duration of action.[1]

Quantitative Data: Binding Affinities and Inhibitory Potency

The following tables summarize the quantitative data for this compound's interaction with various nAChR subtypes.

Table 1: Inhibitory Potency (IC₅₀) of this compound at Human nAChR Subtypes

| nAChR Subtype | IC₅₀ (µM) | Assay Conditions |

| α3β4 | 0.64 | Inhibition of ACh-evoked currents in Xenopus oocytes |

| α4β2 | 2.5 | Inhibition of ACh-evoked currents in Xenopus oocytes |

| α3β2 | 3.6 | Inhibition of ACh-evoked currents in Xenopus oocytes |

| α7 | 6.9 | Inhibition of ACh-evoked currents in Xenopus oocytes |

| Neuronal nAChRs | 0.34 | Inhibition of nicotine-evoked currents in rat chromaffin cells |

Data compiled from multiple sources.

Table 2: Binding Affinity (Kᵢ) of this compound

| Ligand | Preparation | Kᵢ (µM) |

| [³H]-mecamylamine | Rat whole brain membranes | 1.53 ± 0.33 |

| S(+)-mecamylamine | Rat whole brain membranes | 2.92 ± 1.48 |

| R(-)-mecamylamine | Rat whole brain membranes | 2.61 ± 0.81 |

Data from radioligand binding assays.[1]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is essential for characterizing the inhibitory effects of this compound on specific nAChR subtypes expressed heterologously.

Objective: To determine the IC₅₀ of this compound for a specific human nAChR subtype.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired human nAChR α and β subunits

-

This compound hydrochloride

-

Acetylcholine (ACh)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Micropipettes and microinjector

-

Recording chamber and perfusion system

-

Recording solution (e.g., ND96)

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate.

-

Inject oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., α4 and β2).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply a control concentration of ACh (typically the EC₅₀ concentration for the specific subtype) and record the inward current.

-

After a washout period, co-apply the control concentration of ACh with varying concentrations of this compound.

-

Record the peak inward current at each this compound concentration.

-

-

Data Analysis:

-

Normalize the current responses in the presence of this compound to the control ACh response.

-

Plot the normalized current as a function of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound to nAChRs in a native tissue preparation.

Objective: To determine the Kᵢ of this compound for nAChRs in rat brain membranes.

Materials:

-

Rat brain tissue

-

[³H]-mecamylamine (radioligand)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize whole rat brains in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of [³H]-mecamylamine.

-

To separate tubes, add increasing concentrations of unlabeled this compound (for competition binding).

-

For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 100 µM).

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate at a defined temperature (e.g., room temperature) for a set period to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the unlabeled this compound concentration.

-

Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

-

Visualizations: Signaling Pathways and Experimental Workflows

nAChR Signaling Pathway

Caption: nAChR signaling and this compound's point of intervention.

Experimental Workflow for nAChR Antagonist Characterization

Caption: Workflow for characterizing a novel nAChR antagonist.

Logical Relationship of this compound's Antagonism

Caption: Logical flow of this compound's non-competitive antagonism.

Structure-Activity Relationships (SAR)

Studies on this compound analogs have revealed key structural features for its antagonist activity.[4]

-

Methyl Groups: Methyl substituents at the C3 position are crucial for activity.[4] In contrast, methyl groups at the C1, C2, and C7 positions do not appear to be as significant for antagonistic effects.[4]

-

Amino Group Stereochemistry: Antagonists with the exo N-methylamine functionality are slightly more active than the endo isomers.[4]

-

N-Substituents: A tertiary (dimethyl) amine is tolerated, but bulkier substituents on the nitrogen or at the C3 position lead to a decrease in activity.[4]

-

Stereoselectivity: Only a small degree of stereoselectivity has been observed between the enantiomers of this compound.[4]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

-

Absorption: this compound is almost completely absorbed from the gastrointestinal tract.[5]

-

Distribution: It readily crosses the blood-brain barrier, which is a key feature for its central effects.[1]

-

Metabolism and Excretion: this compound is primarily excreted unchanged in the urine.[5] Its renal elimination is pH-dependent; acidification of urine increases excretion, while alkalinization decreases it.[5]

-

Half-life: The elimination half-life is approximately 24 hours.[6]

Pharmacodynamics

-

Cardiovascular Effects: As a ganglionic blocker, this compound causes a dose-dependent decrease in blood pressure, which is predominantly orthostatic.[5][7] It can also affect heart rate.[7]

-

Central Nervous System Effects:

-

Cognition: this compound can impair cognitive functions, including attention, memory, and psychomotor performance.[1]

-

Mood: It has been investigated for its potential antidepressant effects.

-

Addiction: this compound has been shown to block the rewarding effects of nicotine (B1678760) and has been studied as a potential smoking cessation aid.[1]

-

-

Adverse Effects: Common side effects are related to its ganglionic blockade and include dry mouth, constipation, urinary retention, and blurred vision.[1][6]

Conclusion

This compound remains a valuable pharmacological tool for studying the roles of nAChRs in health and disease. Its well-characterized non-competitive mechanism of action, ability to penetrate the CNS, and broad antagonist profile make it a reference compound in the field. This technical guide provides a consolidated resource for researchers and drug development professionals working with this compound or designing novel nAChR modulators. The detailed protocols and summarized data are intended to facilitate further research into the complex pharmacology of nicotinic systems.

References

- 1. Potential Therapeutic Uses of this compound and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TC‐5214 (S‐(+)‐this compound): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The acetylcholine receptor of the neuromuscular junction recognizes this compound as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. Cardiovascular effects of nicotine, chlorisondamine, and this compound in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mecamylamine in Elucidating Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecamylamine, a non-competitive, non-selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has emerged as a critical pharmacological tool in the study of a wide array of central nervous system (CNS) disorders.[1][2][3][4] Its ability to readily cross the blood-brain barrier allows for the direct investigation of the role of nAChRs in the pathophysiology of conditions such as depression, addiction, Attention-Deficit/Hyperactivity Disorder (ADHD), and Tourette's Syndrome.[1][3][4] This technical guide provides an in-depth overview of the application of this compound in CNS research, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its effects by binding to a site within the ion channel of nAChRs, thereby blocking the influx of cations that is normally triggered by the binding of acetylcholine or other nicotinic agonists like nicotine (B1678760).[5] This blockade is non-competitive, meaning this compound does not compete with acetylcholine for the same binding site. Its non-selectivity for nAChR subtypes makes it a broad-spectrum tool for investigating the overall contribution of nicotinic cholinergic signaling in various neural circuits.[1][4] In the CNS, nAChRs are implicated in the modulation of several neurotransmitter systems, including the release of dopamine (B1211576), a key neurotransmitter in reward and motivation.[1] By antagonizing nAChRs, this compound can inhibit nicotine-evoked dopamine release, a mechanism central to its study in addiction.[1]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the effects of this compound in various CNS disorders.

Table 1: this compound in Preclinical Models of CNS Disorders

| Disorder Model | Species | This compound Dose | Key Findings | Citation(s) |

| Depression (Forced Swim Test) | Mouse | 1.0 mg/kg (i.p.) | Significantly decreased immobility time, suggesting an antidepressant-like effect. | [6][7] |

| Depression (Tail Suspension Test) | Mouse | 1.0 mg/kg (i.p.) | Significantly decreased immobility time. | [6][7] |

| Anxiety (Elevated Plus Maze) | Rat | 0.1 mg/kg | Demonstrated anxiolytic effects. | [5] |

| Anxiety (Social Interaction Test) | Rat | 0.1 mg/kg | Showed anxiolytic effects. | [5] |

| Nicotine Addiction (Self-Administration) | Rat | 3 mg/kg (s.c.) | Diminished the reward-enhancing effects of nicotine. | [8] |

| Alcohol Addiction (Two-Bottle Choice) | Mouse | 0.5, 1, and 2 mg/kg | Reduced alcohol consumption and preference. | [1] |

| Cognitive Impairment (Radial Arm Maze) | Rat | > 5 mg/kg | Impaired working memory. | [9] |

| Cognitive Enhancement (at ultra-low doses) | Rat | 0.01–0.1 mg/kg | Enhanced cognition and memory performance. | [5] |

Table 2: this compound in Human Clinical Studies

| Disorder | Study Population | This compound Dose | Efficacy Measure | Key Findings | Citation(s) |

| Tourette's Syndrome | 24 patients (children, adolescents, and adults) | 2.5-6.25 mg/day | Clinical Global Impression (CGI) Scale | Significant improvement in clinical assessment of severity of illness (p < 0.0001). | [10][11] |

| Tourette's Syndrome with Comorbid Bipolar Disorder | 2 patients | 2.5-7.5 mg/day | Clinical Observation | Reduced anxiety, irritability, and aggression; improved mood. | [5][12] |

| ADHD | 15 non-smoking adults | 0.2, 0.5, 1.0 mg (oral) | Recognition Memory, Delay Aversion | 0.5 mg dose significantly improved recognition memory and reduced tolerance for delay. | [9][13] |

| Smoking Cessation | 48 volunteers | Combination with nicotine patch | Abstinence Rate at 1 year | 37.5% with combination vs. 4.2% with nicotine patch alone. | [14][15] |

| Major Depression (augmentation for SSRI resistance) | Phase II Clinical Trials | Not specified | Antidepressant Activity | Confirmed antidepressant activity as an augmentation therapy. | [3][16] |

| Cognitive Impairment (Pharmacological Challenge) | 12 healthy male subjects | 10 and 20 mg (oral) | Cognitive Test Battery | Dose-dependent decrease in adaptive tracking performance and alertness; increased errors in learning tasks. | [17][18] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Preclinical Behavioral Assays

1. Forced Swim Test (FST) in Mice

-

Objective: To assess antidepressant-like activity.

-

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level of 15 cm, preventing the mouse from touching the bottom or escaping.

-

Procedure:

-

Mice are individually placed into the water tank for a 6-minute session.

-

The session is typically video-recorded for later analysis.

-

The key behavior measured is immobility time, defined as the period when the mouse ceases struggling and remains floating, making only movements necessary to keep its head above water.

-

Typically, the last 4 minutes of the 6-minute test are scored.

-

This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

-

-

Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.

2. Tail Suspension Test (TST) in Mice

-

Objective: To screen for potential antidepressant drugs by measuring behavioral despair.

-

Apparatus: A commercially available tail suspension apparatus or a setup that allows a mouse to be suspended by its tail.

-

Procedure:

-

A piece of adhesive tape is attached to the tail of the mouse.

-

The mouse is then suspended by the tape from a lever or bar, preventing it from escaping or holding onto surfaces.

-

The test duration is typically 6 minutes, and the session is recorded.

-

Immobility time, defined as the period when the animal hangs passively and motionless, is measured, usually during the final 4 minutes.

-

This compound or vehicle is administered (e.g., i.p.) prior to the test.

-

-

Endpoint: A reduction in the total duration of immobility is interpreted as an antidepressant-like effect.[4][6]

3. Nicotine-Evoked Dopamine Release from Rat Striatal Slices

-

Objective: To determine the effect of this compound on nAChR-mediated dopamine release.

-

Procedure:

-

Slice Preparation: Rat striatal slices (e.g., 400 µm thick) are prepared using a vibratome and maintained in an oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) solution.

-

[3H]Dopamine Loading: Slices are incubated with [3H]dopamine to allow for its uptake into dopaminergic neurons.

-

Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with aCSF.

-

Stimulation and Antagonism: After a baseline period, the slices are exposed to nicotine to evoke the release of [3H]dopamine. To test the effect of this compound, it is included in the superfusion buffer prior to and during nicotine stimulation.

-

Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of [3H]dopamine in each fraction is quantified using liquid scintillation spectrometry.

-

-

Endpoint: Inhibition of nicotine-evoked [3H]dopamine overflow in the presence of this compound demonstrates its antagonistic effect on nAChRs controlling dopamine release.[1]

Human Cognitive and Clinical Assessment

1. Cognitive Challenge Studies in Healthy Volunteers

-

Objective: To characterize the cognitive effects of nAChR blockade.

-

Design: Typically a double-blind, placebo-controlled, crossover design.

-

Procedure:

-

Healthy volunteers receive a single oral dose of this compound (e.g., 10 or 20 mg) or placebo.[17]

-

A battery of cognitive tests is administered at baseline and at several time points after drug administration to assess various cognitive domains.

-

Tests may include:

-

Attention: Rapid Visual Information Processing (RVIP) task.

-

Memory: Visual Verbal Learning Test (immediate and delayed recall).[11]

-

Psychomotor Function: Finger Tapping Test, Adaptive Tracking.

-

Subjective Effects: Visual Analog Scales (VAS) for alertness, mood, etc.

-

-

-

Endpoint: Changes in performance on these tests (e.g., increased errors, slower reaction times) following this compound administration indicate the cognitive domains affected by nAChR antagonism.

2. Clinical Global Impression (CGI) Scale for Tourette's Syndrome

-

Objective: To provide a clinician's summary of the patient's global functioning and change over time.

-

Procedure:

-

The CGI is a brief, clinician-rated scale.

-

It consists of two main parts:

-

Severity of Illness (CGI-S): A 7-point scale where the clinician rates the severity of the patient's illness at the time of assessment, ranging from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).

-

Global Improvement (CGI-I): A 7-point scale where the clinician rates how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention, ranging from 1 (very much improved) to 7 (very much worse).

-

-

-

Application with this compound: The CGI-S is used at baseline and at various follow-up points during treatment with this compound. The CGI-I is used at follow-up to assess the degree of change. A significant decrease in the CGI-S score or a low score on the CGI-I indicates a positive treatment effect.[10][11]

Visualizing Pathways and Processes

Signaling Pathway

Caption: this compound's antagonism of nAChRs on presynaptic terminals, inhibiting dopamine release.

Experimental Workflow

Caption: Workflow for assessing the antidepressant-like effects of this compound in mice.

Logical Relationships

Caption: The relationship between this compound, nAChRs, and various CNS disorders.

Conclusion

This compound has proven to be an invaluable tool for dissecting the role of the nicotinic cholinergic system in the CNS. Its broad antagonist profile allows for a comprehensive assessment of nAChR involvement in various neurological and psychiatric conditions. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further understanding CNS disorders and developing novel therapeutic interventions that target the nicotinic acetylcholine receptor system. Future research may focus on the differential effects of this compound's stereoisomers and the development of more subtype-selective nAChR antagonists to refine our understanding and treatment of these complex disorders.[1]

References

- 1. Effects of this compound on Alcohol Consumption and Preference in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant-like effects of nicotine and this compound in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound blocks enhancement of reference memory but not working memory produced by post-training injection of nicotine in rats tested on the radial arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. bcn.iums.ac.ir [bcn.iums.ac.ir]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. researchgate.net [researchgate.net]

- 8. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The nicotinic acetylcholine receptor antagonist this compound prevents escalation of cocaine self-administration in rats with extended daily access - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An anti‐nicotinic cognitive challenge model using this compound in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anxiolytic effects of this compound in two animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 14. anilocus.com [anilocus.com]

- 15. protocols.io [protocols.io]

- 16. Acute and chronic nicotinic interactions with dopamine systems and working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. youtube.com [youtube.com]

Preclinical Profile of Mecamylamine in Mood Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecamylamine, a nonselective and noncompetitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has demonstrated significant potential in preclinical models of mood disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the investigation of this compound and its enantiomers for the treatment of depression and anxiety. The document details the experimental protocols of key behavioral and neurochemical studies, presents quantitative data in a structured format for comparative analysis, and visualizes the proposed mechanisms of action and experimental workflows. The evidence suggests that this compound's therapeutic effects are mediated through the modulation of central nicotinic receptor subtypes, leading to downstream effects on monoaminergic systems and neurotrophic factors.[3][4]

Introduction

Historically developed as an antihypertensive agent, this compound's ability to cross the blood-brain barrier has enabled its exploration for various central nervous system (CNS) disorders.[2][5] The rationale for its investigation in mood disorders stems from the "hypercholinergic" hypothesis of depression, which posits that an overactive cholinergic system contributes to depressive states.[6] By antagonizing nAChRs, this compound is thought to rebalance (B12800153) this system, offering a novel therapeutic mechanism distinct from traditional monoaminergic antidepressants.[1][6] Preclinical studies have largely focused on racemic this compound and its more potent S-(+)-enantiomer, TC-5214.[6]

Mechanism of Action

This compound acts as a noncompetitive antagonist at various nAChR subtypes, with a notable impact on the α4β2 and α7 subtypes, which are crucial for its antidepressant-like effects.[6][7] Its antagonism is not directed at the acetylcholine binding site but rather at the ion channel pore, preventing ion influx and subsequent neuronal depolarization.[6] This action modulates the release of several neurotransmitters implicated in mood regulation, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), and also influences the expression of brain-derived neurotrophic factor (BDNF).[3][4]

Signaling Pathway of this compound's Antidepressant Effect

Caption: Proposed signaling cascade of this compound in mood disorders.

Preclinical Efficacy in Animal Models

This compound and its enantiomers have been evaluated in a variety of rodent models of depression and anxiety, consistently demonstrating positive effects.

Models of Depression

The FST is a widely used model to screen for antidepressant activity. This compound and its S-(+)-enantiomer, TC-5214, have shown efficacy in this model.

-

TC-5214 (S-(+)-mecamylamine): Active in the rat FST with a minimum effective dose (MED) of 3 mg/kg i.p.[6] It was also active in the mouse behavioral despair test at doses of 0.1–3.0 mg/kg i.p.[6]

-

Racemic this compound: Showed antidepressant effects in the tail suspension and forced swim models in mice.[6] In a chronic restraint stress model in rats, this compound (1, 2, and 4 mg/kg/day, i.p.) reduced immobility time in the FST.[3][4]

The CRS model induces a depressive-like phenotype in rodents. Chronic administration of this compound demonstrated antidepressant-like effects in this paradigm.

Models of Anxiety

This test assesses anxiety-like behavior by measuring the time spent in social interaction.

-

TC-5214 (S-(+)-mecamylamine): Active at a dose of 0.05 mg/kg s.c. in rats.[6]

-

Racemic this compound: Demonstrated anxiolytic effects at low doses.[6]

This model is based on the conflict between the drive to explore and the aversion to a brightly lit open area.

-

TC-5214 (S-(+)-mecamylamine): Showed activity at a dose of 0.05 mg/kg s.c. in rats.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its enantiomers in models of mood disorders.

Table 1: Efficacy of this compound and its Enantiomers in Depression Models

| Compound | Model | Species | Dose Range | Route | Key Finding | Reference |

| Racemic this compound | Chronic Restraint Stress (FST) | Rat | 1, 2, 4 mg/kg/day | i.p. | Reduced immobility | [3][4] |

| TC-5214 (S-(+)-enantiomer) | Forced Swim Test | Rat | 3 mg/kg (MED) | i.p. | Active | [6] |

| TC-5214 (S-(+)-enantiomer) | Behavioral Despair Test | Mouse | 0.1 - 3.0 mg/kg | i.p. | Active | [6] |

Table 2: Efficacy of this compound and its Enantiomers in Anxiety Models

| Compound | Model | Species | Dose | Route | Key Finding | Reference |

| Racemic this compound | Social Interaction | Rat | Low doses | - | Anxiolytic effects | [6] |

| TC-5214 (S-(+)-enantiomer) | Social Interaction | Rat | 0.05 mg/kg | s.c. | Active | [6] |

| TC-5214 (S-(+)-enantiomer) | Light/Dark Chamber | Rat | 0.05 mg/kg | s.c. | Active | [6] |

Detailed Experimental Protocols

Forced Swim Test (FST) Protocol

This protocol is based on the general procedure used in the cited studies.

Caption: Standard workflow for the Forced Swim Test.

-

Animals: Male Wistar rats or Swiss mice are typically used.

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth that prevents the animal from touching the bottom with its tail or paws.

-

Procedure:

-

Pre-test session: Animals are placed in the cylinder for a 15-minute swim session 24 hours before the test session.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified times before the test session.

-

Test session: Animals are placed in the cylinder for a 5-minute swim session. The session is recorded for later scoring.

-

-

Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water) is scored by a trained observer blind to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.

Chronic Restraint Stress (CRS) Protocol

This protocol is a generalized representation of the CRS model.

-

Animals: Male Wistar rats are commonly used.

-